molecular formula C15H13N3O2S2 B2999914 4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one CAS No. 1172425-16-9

4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one

Cat. No.: B2999914
CAS No.: 1172425-16-9
M. Wt: 331.41
InChI Key: NTWHVANPMKNAHL-UHFFFAOYSA-N
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Description

4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C15H13N3O2S2 and its molecular weight is 331.41. The purity is usually 95%.
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Biological Activity

The compound 4-(3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological properties of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C17_{17}H17_{17}N3_3O2_2S2_2
  • IUPAC Name : 2-(thiophen-2-yl)-1-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}ethan-1-one
  • Molecular Weight : Average 359.466 g/mol

This compound features a pyrrolidine ring substituted with thiophene and oxadiazole moieties, which contribute to its biological activity.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Potential

Research has highlighted the anticancer potential of oxadiazole derivatives. For example, studies have demonstrated that compounds with similar structures induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer). The activation of apoptotic pathways is often mediated through the upregulation of p53 and caspase activity, leading to cell cycle arrest and subsequent cell death .

CompoundCell LineIC50_{50} (µM)Mechanism
4-Oxadiazole DerivativeMCF-70.16 ± 0.08Apoptosis via p53 activation
4-Oxadiazole DerivativeA27800.11 ± 0.01Apoptosis via caspase activation

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. Some derivatives have shown selectivity towards COX-II with minimal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activities of This compound can be attributed to several mechanisms:

  • Interaction with Enzymes : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Induction of Apoptosis : Activation of apoptotic pathways through increased expression of pro-apoptotic factors.
  • Antioxidant Properties : Some oxadiazole derivatives exhibit antioxidant activity, reducing oxidative stress in cells.

Case Studies

A notable study published in MDPI explored a series of oxadiazole derivatives and their effects on cancer cell lines. The study found that modifications in the chemical structure significantly affected the biological activity, suggesting that further optimization could enhance efficacy against specific targets .

Properties

IUPAC Name

1-(thiophen-2-ylmethyl)-4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S2/c19-13-7-10(8-18(13)9-11-3-1-5-21-11)15-16-14(17-20-15)12-4-2-6-22-12/h1-6,10H,7-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTWHVANPMKNAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CS2)C3=NC(=NO3)C4=CC=CS4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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